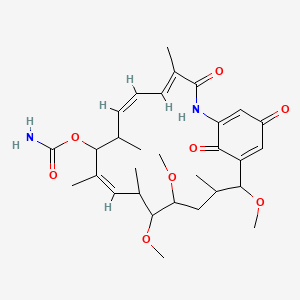

Macbecin

Description

Propriétés

Numéro CAS |

73341-72-7 |

|---|---|

Formule moléculaire |

C30H42N2O8 |

Poids moléculaire |

558.7 g/mol |

Nom IUPAC |

[(4E,6Z,8S,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12+/t16-,19-,20-,24-,26+,27+,28+/m0/s1 |

Clé InChI |

PLTGBUPHJAKFMA-BMJWZTMLSA-N |

SMILES isomérique |

C[C@H]1CC([C@H]([C@@H](/C=C(/C([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)C)OC(=O)N)\C)C)OC)OC |

SMILES canonique |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |

Apparence |

Assay:≥95%A lyophilized solid |

Synonymes |

geldanamycin, 6,17-didemethoxy-15-methoxy-6-methyl-11-O-methyl-, (6S,15R)- macbecin I |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling Macbecin: A Technical Guide to its Discovery and Isolation from Nocardia sp.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, fermentation, and isolation of the macbecin antibiotics from Nocardia sp. No. C-14919. The macbecins, belonging to the ansamycin group of antibiotics, exhibit notable antitumor properties. This document provides a comprehensive overview of the experimental protocols, quantitative data, and workflows involved in their production and purification.

The Producing Microorganism: Nocardia sp. No. C-14919

The this compound-producing actinomycete, designated Nocardia sp. No. C-14919, was isolated from a soil sample. Key characteristics of this strain include the delayed fragmentation of its vegetative mycelia, the formation of coremia on solid media, and the presence of meso-diaminopimelic acid in its cell wall.[1] The organism is also distinguished by its resistance to lysozyme and a guanine-cytosine (GC) content of 71 ± 1 mol%.[1]

Fermentation for this compound Production

The production of macbecins I and II is achieved through submerged fermentation of Nocardia sp. No. C-14919. A notable enhancement in the production of these antibiotics was observed in cultures supplemented with L-tyrosine.[1]

Experimental Protocol: Fermentation

Inoculum Development:

-

A loopful of spores from a slant culture of Nocardia sp. No. C-14919 is inoculated into a 250 ml Erlenmeyer flask containing 50 ml of seed medium.

-

The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

Production Fermentation:

-

A 5% (v/v) inoculum from the seed culture is transferred to a 2 L fermentation flask containing 1 L of production medium.

-

The fermentation is carried out at 28°C for 96 hours with aeration and agitation.

-

The pH of the culture broth is maintained at 7.0.

Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 20 | 30 |

| Soluble Starch | 10 | - |

| Yeast Extract | 5 | 10 |

| Peptone | 5 | 5 |

| L-Tyrosine | - | 1 |

| CaCO₃ | 2 | 2 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| NaCl | 0.5 | 0.5 |

| FeSO₄·7H₂O | 0.01 | 0.01 |

| ZnSO₄·7H₂O | 0.001 | 0.001 |

| MnSO₄·4H₂O | 0.001 | 0.001 |

Isolation and Purification of Macbecins

Macbecins I and II are isolated from the culture broth of Nocardia sp. No. C-14919.[2] this compound I possesses a benzoquinone nucleus, while this compound II has a hydroquinone nucleus.[2]

Experimental Protocol: Extraction and Purification

Extraction:

-

The culture broth is filtered to separate the mycelium from the filtrate.

-

The filtrate is adjusted to pH 4.0 and extracted with an equal volume of ethyl acetate.

-

The mycelium is extracted with acetone, and the acetone extract is concentrated in vacuo. The resulting aqueous residue is then extracted with ethyl acetate.

-

The ethyl acetate extracts from both the filtrate and mycelium are combined and concentrated to an oily residue.

Chromatographic Purification:

-

Silica Gel Chromatography: The oily residue is dissolved in a small volume of chloroform and applied to a silica gel column. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and assayed for activity.

-

Sephadex LH-20 Chromatography: Active fractions from the silica gel column are combined, concentrated, and applied to a Sephadex LH-20 column. The column is eluted with methanol.

-

Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reverse-phase C18 column using a methanol-water gradient system.

Visualization of Experimental Workflows

References

An In-depth Technical Guide on the Biological Activity of Macbecin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macbecin, a member of the ansamycin class of antibiotics, has garnered significant interest for its potent antitumor and cytocidal activities. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its core mechanism as a Heat Shock Protein 90 (Hsp90) inhibitor. We will delve into the molecular interactions, downstream signaling consequences, and its emerging role in immunomodulation. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the critical pathways and workflows to support further research and drug development efforts.

Core Biological Activity: Hsp90 Inhibition

The primary and most well-characterized biological activity of this compound is the inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone.[1] Hsp90 is critical for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[2][3]

This compound I, a benzoquinone ansamycin, exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of Hsp90.[4] This competitive inhibition of ATP hydrolysis disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[2][5] This targeted degradation of oncoproteins simultaneously disrupts multiple key signaling pathways, making Hsp90 an attractive target for cancer therapy.[6]

Compared to the well-known Hsp90 inhibitor geldanamycin, this compound is reported to be more soluble, more stable, and binds with a higher affinity.[1]

Quantitative Data on Hsp90 Inhibition

The efficacy of this compound I as an Hsp90 inhibitor has been quantified through various biophysical and biochemical assays. The following table summarizes the key inhibitory and binding constants.

| Parameter | Value | Method | Target | Reference |

| IC₅₀ | 2 µM | Hsp90 ATPase Activity Assay | Hsp90 | [1] |

| K_d_ | 0.24 µM | Isothermal Titration Calorimetry (ITC) | Hsp90 | [1] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the Hsp90 ATPase activity.

-

K_d_ (Dissociation constant): A measure of the binding affinity between this compound and Hsp90. A lower K_d_ value indicates a higher binding affinity.

Downstream Cellular Consequences of Hsp90 Inhibition

The inhibition of Hsp90 by this compound triggers a cascade of downstream events that collectively contribute to its antitumor effects.

Degradation of Oncogenic Client Proteins

By destabilizing Hsp90, this compound leads to the degradation of numerous oncogenic client proteins that are dependent on Hsp90 for their stability and function. This includes key signaling molecules involved in cell growth, survival, and angiogenesis. Notably, treatment with this compound has been shown to cause the degradation of:

-

ErbB2 (HER2): A receptor tyrosine kinase often overexpressed in breast and other cancers.

-

cRaf1 (Raf-1): A serine/threonine-protein kinase in the MAPK/ERK signaling pathway.

The degradation of these proteins disrupts critical cancer-promoting pathways. A signatory feature of Hsp90 inhibition, the up-regulation of the co-chaperone Hsp70, is also observed following this compound treatment.

Antitumor and Cytocidal Activities

This compound exhibits significant antitumor activity against various cancer cell lines. This is a direct consequence of the degradation of oncogenic client proteins, leading to the inhibition of cell proliferation and induction of cell death.

| Activity | Cell Line/Model | Efficacy | Reference |

| Antitumor Activity | Leukemia P388 (in vivo) | 97% ILS at 10 mg/kg | |

| Melanoma B16 (in vivo) | 103% ILS at 5 mg/kg | ||

| Ehrlich Carcinoma (in vivo) | 206% ILS at 10 mg/kg | ||

| DU145 Murine Xenograft | Minimum T/C: 32% | [1] | |

| Cytocidal Activity | Cultured KB cells | IC₅₀ ~ 0.4 µM | |

| Growth Inhibition | SMAD4-negative colon cancer cells | Increased potency |

-

ILS%: Increase in life span percentage.

-

T/C: Treated vs. Control tumor volume ratio.

Cell Cycle Arrest and Apoptosis

Inhibition of Hsp90 disrupts the cell cycle by degrading client proteins that are essential for cell cycle progression, such as cyclin-dependent kinases (CDKs). This often leads to cell cycle arrest, preventing cancer cells from dividing. Ultimately, the widespread disruption of cellular signaling and proteostasis caused by this compound treatment can induce apoptosis (programmed cell death).

Immunomodulatory Activity of this compound II

Recent research has uncovered a novel biological activity for this compound II, the hydroquinone form of the antibiotic. This compound II has been identified as an upregulator of Major Histocompatibility Complex class I (MHC-I) expression on the surface of tumor cells.[7][8]

This is a significant finding, as downregulation of MHC-I is a common mechanism by which cancer cells evade the immune system. By increasing MHC-I expression, this compound II enhances the presentation of tumor antigens to cytotoxic T lymphocytes (CD8+ T cells), thereby potentiating an anti-tumor immune response.[7] The mechanism for this upregulation is post-translational; this compound II rescues MHC-I from lysosomal degradation, leading to its increased stability and surface expression.[8] This activity suggests a synergistic potential for this compound II in combination with immunotherapies like checkpoint inhibitors (e.g., anti-PD-1).[7]

Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments used to characterize the biological activity of this compound.

Protocol: Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 and is used to determine the IC₅₀ of inhibitors like this compound. A common method is a colorimetric assay that detects the release of inorganic phosphate (Pi).[6]

Principle: The assay measures the amount of phosphate generated from ATP hydrolysis by Hsp90. The phosphate reacts with a molybdate solution in the presence of a reducing agent to form a colored complex, which is quantified spectrophotometrically.

Materials:

-

Recombinant human Hsp90 protein

-

Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

ATP solution (in assay buffer)

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent

-

384-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

-

In a 384-well plate, add 5 µL of the this compound dilutions or controls.

-

Add 10 µL of Hsp90 protein solution to each well (except the no-enzyme control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution to all wells. The final ATP concentration should be close to its K_m_ for Hsp90 (~500 µM).[6]

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction by adding 25 µL of Malachite Green Reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Western Blot for Hsp90 Client Protein Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of Hsp90 client proteins in cells treated with this compound.[2][5]

Principle: Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against client proteins (e.g., ErbB2, cRaf1) and a loading control (e.g., β-actin).

Materials:

-

Cancer cell line (e.g., DU145, HCT116)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-ErbB2, anti-cRaf1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 1, 10 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[9]

-

SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using image analysis software. Normalize the client protein signal to the loading control signal to determine the extent of degradation.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of this compound.[4][10]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

-

Cancer cell line

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a media-only blank control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.[4]

-

Data Analysis: Subtract the blank control absorbance from all readings. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a potent Hsp90 inhibitor with significant antitumor and cytocidal properties. Its mechanism of action involves the disruption of the Hsp90 chaperone machinery, leading to the degradation of key oncogenic client proteins, which in turn induces cell cycle arrest and apoptosis. Furthermore, the emerging role of this compound II in upregulating MHC-I expression opens new avenues for its development as an immunomodulatory agent, potentially in combination with existing immunotherapies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic potential of this compound.

References

- 1. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy | EMBO Molecular Medicine [link.springer.com]

- 8. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

The Structure-Activity Relationship of Macbecin: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macbecin, a member of the ansamycin class of antibiotics, has garnered significant interest in the field of oncology due to its potent antitumor properties.[1] Comprising two main variants, the benzoquinone this compound I and the hydroquinone this compound II, these natural products exert their primary anticancer effect through the inhibition of Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[4] By targeting the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of these oncogenic client proteins and subsequent cell cycle arrest and apoptosis.[3][5][6]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in this compound's mechanism of action, offering a valuable resource for researchers and professionals engaged in the development of novel Hsp90 inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the available quantitative data for this compound and its key analogs, providing a basis for understanding the structural requirements for Hsp90 inhibition and cytotoxic activity.

Table 1: Hsp90 Inhibition and Binding Affinity of this compound Analogs

| Compound | Modification | Hsp90 ATPase Inhibition IC50 (µM) | Hsp90 Binding Affinity (Kd) (µM) | Reference(s) |

| This compound I | - | 2 | 0.24 | [3][5] |

| BHI-001 | Non-quinone analog | Not Reported | 0.003 |

Table 2: In Vivo Antitumor Activity of this compound I

| Cancer Model | Dose | Administration Route | Efficacy (% T/C) | Reference(s) |

| DU145 Murine Xenograft | Not Specified | Not Specified | 32 (minimum) | [3] |

Key Signaling Pathways

Hsp90 Chaperone Cycle and Inhibition by this compound

This compound exerts its primary effect by inhibiting the ATPase activity of Hsp90, thereby disrupting its chaperone cycle. This cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes in Hsp90 and facilitates the proper folding and stabilization of its client proteins. This compound, by binding to the N-terminal ATP pocket, locks Hsp90 in a conformation that is unfavorable for client protein maturation, leading to their ubiquitination and subsequent degradation by the proteasome.

Caption: Hsp90 cycle and its inhibition by this compound.

This compound II and SMAD4-Negative Colon Cancer

Recent studies have revealed that this compound II exhibits enhanced potency in colon cancer cells with a negative SMAD4 status. SMAD4 is a key tumor suppressor in the TGF-β signaling pathway. Its absence can lead to altered cellular responses, and this compound II appears to exploit this vulnerability.

Caption: this compound II's enhanced effect in SMAD4-negative cells.

This compound II-Induced MHC-I Upregulation

Beyond its Hsp90 inhibitory activity, this compound II has been shown to upregulate the expression of Major Histocompatibility Complex class I (MHC-I) on the surface of tumor cells. This action enhances the presentation of tumor antigens to the immune system, potentially leading to an improved anti-tumor immune response.

Caption: MHC-I upregulation by this compound II.

Experimental Protocols

Hsp90 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.

-

Reagents and Materials:

-

Purified recombinant human Hsp90α

-

ATP

-

Malachite green phosphate assay kit

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Test compounds (e.g., this compound analogs) dissolved in DMSO

-

96-well microplate

-

-

Procedure:

-

Prepare a reaction mixture containing Hsp90 in the assay buffer.

-

Add serial dilutions of the test compounds to the wells of the microplate. Include a positive control (e.g., a known Hsp90 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

-

96-well cell culture plate

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound analogs in a mouse xenograft model.

-

Materials and Methods:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (%T/C) to assess the efficacy of the treatment.

-

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs highlights several key features crucial for their Hsp90 inhibitory and anticancer activities. The ansamycin backbone provides the necessary scaffold for binding to the Hsp90 ATP pocket, while modifications to the quinone moiety and the ansa chain can significantly impact potency, solubility, and metabolic stability. The discovery of non-quinone analogs like BHI-001 with high affinity for Hsp90 demonstrates that the quinone is not essential for activity and opens avenues for designing inhibitors with potentially improved safety profiles.

Future research in this area should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a broader range of this compound analogs with modifications at various positions to build a more comprehensive quantitative SAR model.

-

Exploiting unique mechanisms: Further investigating the molecular basis for the enhanced activity of this compound II in SMAD4-negative cancers and its ability to upregulate MHC-I expression to design next-generation inhibitors with dual or synergistic modes of action.

-

Improving pharmacokinetic properties: Optimizing the solubility, bioavailability, and metabolic stability of potent this compound analogs to enhance their in vivo efficacy and clinical translatability.

By leveraging the insights from SAR studies and exploring the multifaceted mechanisms of action of this compound, the development of novel and more effective Hsp90-targeted therapies for cancer remains a promising endeavor.

References

- 1. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

The Biosynthesis of Macbecin: A Technical Guide for Researchers

Abstract

Macbecin, a member of the ansamycin family of antibiotics, exhibits potent antitumor properties. Produced by actinomycetes, its complex chemical structure arises from a sophisticated biosynthetic pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, intended for researchers, scientists, and drug development professionals. We will delve into the genetic organization of the biosynthetic gene cluster, the enzymatic steps involved in the synthesis of the starter unit, the assembly of the polyketide backbone, and the subsequent post-polyketide synthase modifications. This guide incorporates quantitative data from related ansamycin biosynthesis, detailed experimental methodologies, and visualizations of the key pathways and workflows to facilitate a comprehensive understanding of this intricate process.

Introduction

This compound is a benzoquinone ansamycin that has garnered significant interest for its cytotoxic activity against various cancer cell lines. Like other ansamycins, its structure consists of a macrocyclic lactam ring attached to an aromatic nucleus. The biosynthesis of such complex natural products is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The this compound BGC, found in Actinosynnema pretiosum, directs the synthesis of the molecule from simple metabolic precursors. A thorough understanding of this pathway is crucial for efforts in biosynthetic engineering to produce novel this compound analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster (mbc)

The this compound biosynthetic gene cluster (BGC) from Actinosynnema pretiosum subsp. pretiosum has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0000090.[1] The cluster spans approximately 100 kilobases and contains a suite of genes encoding enzymes for precursor synthesis, polyketide chain assembly, and post-PKS modifications, as well as regulatory and transport proteins. The functions of the individual mbc genes are inferred from homology to well-characterized ansamycin BGCs, such as those for ansamitocin and rifamycin.[2][3][4]

Table 1: Inferred Functions of Key Genes in the this compound Biosynthetic Cluster

| Gene | Proposed Function | Homolog in Ansamitocin BGC (if applicable) |

| AHBA Biosynthesis | ||

| mbcO | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | asm23 |

| mbcN | 3-amino-5-hydroxybenzoate (AHBA) synthase | asm24 |

| ... | ... | ... |

| Polyketide Synthase (PKS) | ||

| mbcAI | Type I Polyketide Synthase | asmA |

| mbcAII | Type I Polyketide Synthase | asmB |

| mbcAIII | Type I Polyketide Synthase | asmC |

| Post-PKS Modification | ||

| mbcC | P450 monooxygenase | asm11 |

| mbcD | O-methyltransferase | asm10 |

| mbcE | Carbamoyltransferase | asm12 |

| mbcF | FAD-dependent monooxygenase | asm6 |

| mbcM | Acyltransferase | asm7 |

| Regulation & Transport | ||

| mbcRII | Transcriptional regulator | - |

| ... | ... | ... |

Biosynthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)

The biosynthesis of this compound is initiated with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the aminoshikimate pathway. This pathway is a variation of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.

The key steps in the AHBA pathway are:

-

Condensation: The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), catalyzed by a DAHP synthase encoded by a gene homologous to mbcO.

-

Amination and Cyclization: Subsequent enzymatic reactions, including transamination and cyclization, lead to the formation of 5-deoxy-5-aminodehydroquinic acid (aminoDHQ).

-

Dehydration and Aromatization: A dehydratase and the key enzyme, AHBA synthase (likely encoded by mbcN), catalyze the final steps to produce AHBA.[2][3]

Polyketide Chain Assembly

The this compound backbone is assembled by a type I modular polyketide synthase (PKS) system, encoded by the mbcAI, mbcAII, and mbcAIII genes.[1] This enzymatic assembly line catalyzes the sequential condensation of extender units onto the AHBA starter unit. The extender units are typically malonyl-CoA and methylmalonyl-CoA. Each module of the PKS is responsible for one cycle of chain elongation and contains a set of catalytic domains.

The minimal domains within a PKS module include:

-

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).

-

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction to elongate the chain.[5][6]

Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in some modules to modify the β-keto group of the newly added extender unit, leading to variations in the final structure. The specific number of modules and the domain organization within the this compound PKS are inferred from the gene sequence and comparison with other ansamycin PKS systems.

Post-PKS Modifications

Following the assembly of the polyketide chain and its release from the PKS, the resulting pro-macbecin molecule undergoes a series of tailoring reactions to yield the final this compound structure. These post-PKS modifications are catalyzed by enzymes encoded within the mbc gene cluster and are crucial for the biological activity of the antibiotic.[7][8]

Key post-PKS modification steps likely include:

-

Hydroxylation: Cytochrome P450 monooxygenases (e.g., MbcC) and other oxidoreductases introduce hydroxyl groups at specific positions on the macrocycle and the aromatic ring.[7]

-

Methylation: O-methyltransferases (e.g., MbcD) add methyl groups to hydroxyl moieties.

-

Carbamoylation: A carbamoyltransferase (e.g., MbcE) attaches a carbamoyl group.

-

Quinone Formation: The benzoquinone moiety of this compound I is formed through the oxidation of a hydroquinone precursor, likely catalyzed by a FAD-dependent monooxygenase (e.g., MbcF). This compound II is the corresponding hydroquinone.

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in actinomycetes, is tightly regulated to coordinate with the physiological state of the cell. The mbc gene cluster contains at least one putative regulatory gene, mbcRII, which likely plays a role in controlling the expression of the other biosynthetic genes.[1] The regulation of antibiotic biosynthesis is often hierarchical, involving cluster-situated regulators that respond to broader cellular signals, such as nutrient availability and stress.[9] For instance, studies on the related ansamycin, ansamitocin, have shown that nitrogen availability can significantly impact production levels by altering the transcription of biosynthetic genes.[10]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. While specific protocols for this compound are not extensively published, methodologies used for other ansamycins can be adapted.

Gene Knockout Studies

Gene knockout experiments are essential to confirm the function of individual genes within the BGC.[11] A typical workflow involves:

-

Construct Design: A knockout vector is constructed containing flanking regions of the target gene and a resistance cassette.

-

Transformation: The vector is introduced into Actinosynnema pretiosum via conjugation or protoplast transformation.

-

Selection of Mutants: Double-crossover homologous recombination events are selected for, resulting in the replacement of the target gene with the resistance cassette.

-

Phenotypic Analysis: The mutant strain is cultivated, and the production of this compound and any accumulated intermediates is analyzed by techniques such as HPLC and LC-MS.

Heterologous Expression

Heterologous expression of the entire this compound BGC in a model actinomycete host, such as Streptomyces coelicolor or Streptomyces lividans, can facilitate the study of the pathway and potentially improve product yields.[12]

The general steps for heterologous expression are:

-

Cloning the BGC: The entire ~100 kb this compound BGC is cloned into a suitable vector, such as a bacterial artificial chromosome (BAC).

-

Host Strain Transformation: The BAC containing the BGC is introduced into the heterologous host.

-

Fermentation and Analysis: The recombinant strain is fermented, and the culture extracts are analyzed for the production of this compound.

Quantitative Data

Table 2: Production Titers of Ansamitocin P-3 in Engineered A. pretiosum Strains [13]

| Strain | Genetic Modification | AP-3 Titer (mg/L) |

| ATCC 31280 (Wild-type) | - | 45.03 ± 0.95 |

| HQG-7 | Overexpression of aldehyde dehydrogenase | 50.33 ± 5.46 |

| HQG-13 | Overexpression of flavin-dependent thymidylate synthase | 71.95 ± 6.95 |

| HQG-17 | Overexpression of dTDP-glucose-4,6-dehydratase | 83.47 ± 4.83 |

These data suggest that enhancing the supply of precursors and alleviating metabolic stress can significantly improve the production of ansamycins.

Conclusion

The biosynthesis of this compound is a complex and fascinating process that involves a dedicated set of enzymes for the synthesis of the AHBA starter unit, the assembly of the polyketide backbone by a modular PKS, and a series of intricate post-PKS modifications. While many aspects of this pathway have been inferred from homology to other ansamycin systems, further experimental validation is needed to fully characterize the function of each enzyme and the regulatory networks that control this compound production. The information and methodologies presented in this guide provide a solid foundation for future research aimed at unraveling the remaining mysteries of this compound biosynthesis and harnessing its potential for the development of new anticancer therapies.

References

- 1. BGC0000090 [mibig.secondarymetabolites.org]

- 2. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Post-Polyketide Synthase Modification Mechanism in Hitachimycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metabolomic change and pathway profiling reveal enhanced ansamitocin P-3 production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors | Springer Nature Experiments [experiments.springernature.com]

- 13. Biosynthesis of ansamitocin P-3 incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Macbecin for Research

This guide provides a comprehensive overview of the physicochemical properties, biological activities, and associated experimental protocols for Macbecin, a member of the ansamycin family of antibiotics. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as an HSP90 inhibitor and modulator of immune responses.

Physicochemical Properties

This compound exists in two primary forms: this compound I (a benzoquinone) and this compound II (a hydroquinone).[1] The physicochemical properties of both are summarized below.

| Property | This compound I | This compound II |

| Molecular Formula | C₃₀H₄₂N₂O₈ | C₃₀H₄₄N₂O₈ |

| Molecular Weight | 558.66 g/mol | 560.68 g/mol |

| Appearance | Yellow needles | Colorless needles |

| Melting Point | 243-245 °C (decomposition) | 215-217 °C (decomposition) |

| Solubility | Soluble in DMSO, methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water. | Soluble in DMSO, methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water. |

| Stability & Storage | Store at -20°C as a solid. Solutions are best prepared fresh; for short-term storage, aliquot and store at -20°C for up to one month.[2] | Store at -20°C as a solid. Solutions are best prepared fresh; for short-term storage, aliquot and store at -20°C for up to one month.[2] |

| CAS Number | 73341-72-7 | 73341-73-8 |

Mechanism of Action and Biological Activity

This compound's primary mechanism of action is the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[3] By binding to the ATP-binding site in the N-terminal domain of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[4][5] This results in the simultaneous disruption of multiple signaling pathways critical for cancer cell growth and survival.

Key HSP90 client proteins affected by this compound include:

-

Receptor Tyrosine Kinases: ErbB2 (HER2)

-

Serine/Threonine Kinases: c-Raf, Akt, Cdk4

More recently, this compound II has been identified as an upregulator of MHC-I expression on the surface of solid tumor cells. This action enhances antigen presentation and potentiates the effects of immunotherapies, such as anti-PD-1 checkpoint blockade. Mechanistically, this compound II is thought to rescue MHC-I from lysosomal degradation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound-mediated inhibition of the HSP90 chaperone cycle and subsequent client protein degradation.

Caption: Proposed mechanism of this compound II-induced upregulation of MHC-I expression.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

Analytical Methods

This method is suitable for the quantification and purity assessment of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid). A typical gradient could be:

-

0-5 min: 30% Acetonitrile

-

5-25 min: 30% to 90% Acetonitrile

-

25-30 min: 90% Acetonitrile

-

30-35 min: 90% to 30% Acetonitrile

-

35-40 min: 30% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm and 330 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM. Dilute to the desired concentration in the initial mobile phase composition.

For structural confirmation and identification of metabolites.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Sample Infusion: The eluent from the HPLC can be directly introduced into the ESI source.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000). For structural elucidation, perform tandem MS (MS/MS) on the parent ions corresponding to this compound I and II.

-

Sample Preparation: As per the HPLC protocol. Ensure the final sample is in a volatile buffer system compatible with ESI-MS.

Biological Assays

This assay measures the inhibition of HSP90's ATPase activity by this compound.

-

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90. A common method is a malachite green-based colorimetric assay.[6]

-

Materials:

-

Recombinant human HSP90α.

-

Assay buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.

-

ATP solution (10 mM).

-

This compound stock solution (in DMSO).

-

Malachite green reagent.

-

96-well microplate.

-

-

Procedure:

-

In a 96-well plate, add 10 µL of varying concentrations of this compound (or DMSO as a vehicle control).

-

Add 70 µL of HSP90 solution (e.g., 50 nM final concentration) in assay buffer to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of ATP solution (e.g., 500 µM final concentration).

-

Incubate for 90 minutes at 37°C.

-

Stop the reaction and detect the generated phosphate by adding 100 µL of malachite green reagent.

-

Incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

-

To determine the cytotoxic effect of this compound on cancer cell lines.[7][8][9][10]

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.

-

Materials:

-

Cancer cell line of interest (e.g., BT-474, SK-Br-3).

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plate.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

To visualize and quantify the degradation of specific HSP90 client proteins following this compound treatment.[11][12][13][14]

-

Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection with specific antibodies.

-

Materials:

-

Cancer cell line.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against target proteins (e.g., HER2, c-Raf, Akt, and a loading control like β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Culture and treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

-

Experimental Workflows

The following diagram outlines a general workflow for investigating the effects of this compound.

Caption: A general experimental workflow for the preclinical evaluation of this compound.

References

- 1. Macbecins I and II, new antitumor antibiotics. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Heat Shock Protein 90 and the Proteasome | Clinical Gate [clinicalgate.com]

- 6. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Chemical and Biological Distinctions Between Macbecin I and Macbecin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macbecin I and this compound II, members of the ansamycin family of antibiotics, are naturally occurring compounds with significant antitumor properties. Their primary mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. This technical guide provides an in-depth analysis of the core chemical differences between this compound I and this compound II, and reviews their distinct biological activities. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Core Chemical Differences

The fundamental chemical distinction between this compound I and this compound II lies in the oxidation state of their benzenoid ansamycin core. This compound I possesses a benzoquinone moiety, while this compound II features a hydroquinone structure.[1] This single chemical modification, the reduction of the quinone to a hydroquinone, results in differences in their physicochemical properties and may influence their biological activity and metabolic stability.

Table 1: Chemical Properties of this compound I and this compound II

| Property | This compound I | This compound II | Reference(s) |

| Systematic Name | (13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | [(4Z,6Z,10Z)-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | [2][3] |

| Molecular Formula | C₃₀H₄₂N₂O₈ | C₃₀H₄₄N₂O₈ | [2][3] |

| Molecular Weight | 558.67 g/mol | 560.69 g/mol | [2][3] |

| Core Structure | Benzoquinone | Hydroquinone | [1] |

Comparative Biological Activity and Quantitative Data

Both this compound I and this compound II exhibit antitumor activities.[1] Their primary molecular target is the ATP-binding pocket of Hsp90, leading to the inhibition of its chaperone function and subsequent degradation of Hsp90 client proteins.[4]

Hsp90 Inhibition

This compound I is a well-characterized Hsp90 inhibitor. In vitro assays have demonstrated its potent inhibitory activity. While it is understood that the reduced form, this compound II, likely contributes to the overall in vivo efficacy, specific quantitative data on its direct Hsp90 inhibitory activity (e.g., IC₅₀, Kd) is not extensively reported in the currently available literature.

Table 2: Hsp90 Inhibition and Physicochemical Properties

| Parameter | This compound I | This compound II | Geldanamycin (for comparison) | Reference(s) |

| Hsp90 ATPase IC₅₀ | 2 µM | Data not available | 7 µM | [4] |

| Hsp90 Binding Kd | 0.24 µM | Data not available | Data not available | [4] |

| Solubility in PBS (pH 7.4) | 81 µM | 136 µM | 1.7 µM | [5] |

Cytotoxicity and Specificity

This compound II has been identified as having potent and specific activity in certain cancer contexts. A notable finding is its enhanced potency in colon cancer cells that are negative for the tumor suppressor gene SMAD4.[6] Furthermore, recent studies have highlighted the role of this compound II in upregulating MHC-I expression on tumor cells, thereby enhancing their recognition and killing by the immune system.[7][8]

Table 3: Reported Biological Activities of this compound II

| Activity | Cell Lines/Model | Key Findings | Reference(s) |

| Selective Cytotoxicity | SMAD4-negative colon cancer cell lines (HT-29, COLO-205) | Increased potency compared to SMAD4-expressing cells. | [6] |

| Immunomodulation | Breast cancer and melanoma models | Upregulates MHC-I expression, leading to enhanced antigen-dependent cancer cell death. | [7][8] |

Experimental Protocols

The following sections outline the general methodologies for the isolation of Macbecins and the assessment of their biological activity.

Isolation and Purification of this compound I and this compound II

This compound I and II are typically isolated from the culture broth of the actinomycete Nocardia sp. No. C-14919.[1]

Workflow for this compound Isolation:

Hsp90 ATPase Inhibition Assay

The inhibitory effect of Macbecins on the ATPase activity of Hsp90 can be determined using a colorimetric assay that measures the amount of inorganic phosphate released from ATP hydrolysis.[9]

Protocol for Hsp90 ATPase Inhibition Assay:

-

Reaction Setup: In a 96-well plate, combine purified Hsp90 protein with an appropriate assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).

-

Inhibitor Addition: Add varying concentrations of the this compound compound to the wells.

-

Initiate Reaction: Add a known concentration of ATP to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Detection: Stop the reaction and add a Malachite Green-based reagent to detect the released inorganic phosphate.

-

Data Analysis: Measure the absorbance and calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce Hsp90 ATPase activity by 50%.

Cell Viability Assay

The cytotoxic effects of Macbecins on cancer cell lines are commonly assessed using assays such as the MTT or SRB assay.

Protocol for Cell Viability Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound I or this compound II for a specified duration (e.g., 72 hours).

-

Staining: Add the viability staining reagent (e.g., MTT, SRB) and incubate as required by the specific protocol.

-

Data Acquisition: Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB) and measure the absorbance.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways

Hsp90 Client Protein Degradation Pathway

Inhibition of Hsp90 by Macbecins disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[10] This affects multiple signaling pathways crucial for cancer cell survival and proliferation.

TGF-β/SMAD4 Signaling Pathway

This compound II has shown specific activity in SMAD4-negative colon cancers. The TGF-β/SMAD4 pathway is a critical signaling cascade that regulates cell growth, differentiation, and apoptosis.[11]

Conclusion

This compound I and this compound II represent a promising class of Hsp90 inhibitors with significant potential for anticancer therapy. The key chemical difference, a benzoquinone in this compound I versus a hydroquinone in this compound II, influences their physicochemical properties and may contribute to nuanced differences in their biological activities. While this compound I is a well-documented Hsp90 inhibitor, further research is warranted to fully elucidate the specific quantitative Hsp90 inhibitory profile of this compound II and to conduct direct comparative studies of their biological effects. The unique activity of this compound II in SMAD4-negative cancers and its immunomodulatory properties highlight the potential for developing these compounds as targeted or combination therapies. This guide provides a foundational resource for researchers to build upon in the ongoing effort to translate the therapeutic potential of Macbecins into clinical applications.

References

- 1. Item - Identification of degradation pathways for HSP90 client proteins - University of Sussex - Figshare [sussex.figshare.com]

- 2. Dominant negative mutations in yeast Hsp90 reveal triage decision mechanism targeting client proteins for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemogenomic analysis identifies this compound II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of TGF-β/SMAD4 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antitumor Potential of Benzenoid Ansamycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenoid ansamycins are a class of naturally derived macrolactams that have garnered significant interest in oncology for their potent antitumor properties. This technical guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental methodologies associated with these promising therapeutic agents. The primary mechanism of action for benzenoid ansamycins, such as geldanamycin, herbimycin A, and their clinically relevant derivatives tanespimycin (17-AAG) and alvespimycin (17-DMAG), is the inhibition of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone critical for the conformational stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3][4] By inhibiting Hsp90, benzenoid ansamycins trigger the degradation of these client proteins, leading to a multi-pronged attack on cancerous cells.[5]

Mechanism of Action: Hsp90 Inhibition

Benzenoid ansamycins bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[6] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination-mediated proteasomal degradation of Hsp90 client proteins.[7] This targeted degradation of oncoproteins disrupts key signaling pathways and cellular processes that are fundamental to cancer progression. A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70, which serves as a reliable pharmacodynamic biomarker of drug activity.[2]

dot

Data Presentation

The antitumor activity of benzenoid ansamycins has been quantified across a wide range of cancer cell lines and in vivo models. The following tables summarize key efficacy data for prominent members of this class.

Table 1: In Vitro Cytotoxicity of Benzenoid Ansamycins (IC50 Values)

| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |

| Geldanamycin | Breast | MDA-MB-231 | 60 | [8] |

| Gallbladder | G-415 | Varies | [9] | |

| Tanespimycin (17-AAG) | Prostate | LNCaP, LAPC-4, DU-145, PC-3 | 25-45 | |

| Breast | BT474 | 5-6 | ||

| Lung | A549 | 0.303 | ||

| Melanoma | IST-MEL1 | 0.407 | ||

| Gastric | SNU-1 | 2.07 | ||

| Alvespimycin (17-DMAG) | Lung | LLC | 171 | [10] |

| Lung | A549 | 1096 | [10] | |

| Osteosarcoma | MG63, Saos, HOS, NY | <100 (at 48h) | [11] | |

| Herbimycin A | Colon | HT29 | >40% growth inhibition at 125 ng/ml |

IC50 values can vary depending on the assay conditions and duration of exposure.

Table 2: In Vivo Antitumor Efficacy of Benzenoid Ansamycins in Xenograft Models

| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Antitumor Effect | Reference(s) |

| Tanespimycin (17-AAG) | Gallbladder | G-415 | 25 mg/kg, i.p., daily, 5 days/week for 4 weeks | 69.6% reduction in tumor size | [9] |

| Pheochromocytoma | PC12 | Not specified | Marked reduction in tumor volume and weight | [12][13] | |

| Neuroblastoma | LAN-1, SK-N-SH | Not specified | Significant tumor growth inhibition | [14][15] | |

| Prostate | Androgen-sensitive & insensitive | Not specified | Growth inhibition | [16] | |

| Alvespimycin (17-DMAG) | Melanoma | MEXF 276, MEXF 989 | 7.5-15 mg/kg/day, i.p. or p.o., intermittent | T/C of 12% and 3% respectively | [17] |

| Lung Adenocarcinoma | LXFA 629 | 7.5-15 mg/kg/day, i.p., intermittent | Comparable to 17-AAG | [17] | |

| Pancreatic | AsPC-1 (orthotopic) | 6.7-10 mg/kg, p.o., twice daily for 5 days | Growth inhibition | [17] | |

| Osteosarcoma | Not specified | Not specified | Inhibition of tumor cell proliferation | [11] |

T/C: Treatment/Control. A lower T/C value indicates greater antitumor activity.

Affected Signaling Pathways

The degradation of Hsp90 client proteins by benzenoid ansamycins has profound effects on major signaling pathways that are frequently dysregulated in cancer. Key pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and angiogenesis.

dot

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzenoid ansamycins' antitumor properties.

Cell Viability Assay (Crystal Violet Method)

This protocol offers a quick and reliable method for assessing the impact of compounds on cell survival and growth inhibition.

-

Cell Seeding :

-

Seed adherent cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1-2 x 10⁴ cells/well).

-

Include wells with medium only as a blank control.

-

Incubate for 18-24 hours at 37°C to allow for cell adhesion.[9]

-

-

Compound Treatment :

-

Prepare serial dilutions of the benzenoid ansamycin in the appropriate cell culture medium.

-

Carefully remove the existing medium from the wells and add the medium containing the test compound.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

Staining :

-

Washing and Drying :

-

Solubilization and Absorbance Measurement :

-

Add a solubilization solution (e.g., methanol or 1% acetic acid) to each well to dissolve the bound dye.

-

Measure the absorbance at 570 nm using a plate reader.[9]

-

Western Blot for Hsp90 Client Protein Degradation

This protocol is used to detect and quantify the levels of Hsp90 client proteins and their phosphorylated forms following treatment with benzenoid ansamycins.

-

Cell Treatment and Lysis :

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer :

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

-

Immunoblotting :

-

Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature. For phosphoproteins, avoid using milk as a blocking agent due to the presence of phosphoprotein casein.[18]

-

Incubate the membrane with primary antibodies specific for the Hsp90 client protein of interest (e.g., Akt, Raf-1, HER2) and its phosphorylated form overnight at 4°C.[18]

-

Wash the membrane three to four times with TBST.[18]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection and Analysis :

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

-

dot

In Vivo Xenograft Tumor Assay

This protocol outlines the general procedure for evaluating the antitumor efficacy of benzenoid ansamycins in a mouse xenograft model.

-

Cell Preparation and Implantation :

-

Culture human cancer cells and harvest them during the logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to improve tumor take.[19]

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).[19][20]

-

-

Tumor Growth Monitoring and Randomization :

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[19]

-

Calculate tumor volume using the formula: (Width² x Length) / 2.[19]

-

When the average tumor volume reaches a predetermined size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[20]

-

-

Drug Administration :

-

Efficacy and Toxicity Assessment :

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

-

Assess toxicity by monitoring animal health, body weight changes, and any adverse effects.

-

Hsp90 ATPase Activity Assay

This biochemical assay measures the ability of benzenoid ansamycins to inhibit the ATPase activity of Hsp90.

-

Reaction Setup :

-

In a 96-well plate, add the assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂), purified Hsp90 protein, and varying concentrations of the benzenoid ansamycin.

-

-

Initiate Reaction :

-

Add ATP to each well to start the reaction.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours).

-

-

Detection of ATP Hydrolysis :

-

Several methods can be used to detect the ADP or inorganic phosphate (Pi) produced:

-

Malachite Green-based Assay : Add Malachite Green reagent to detect the released Pi colorimetrically.[21]

-

Enzyme-Coupled Spectrophotometric Assay : Use pyruvate kinase and lactate dehydrogenase to couple ADP production to NADH oxidation, which can be monitored by a decrease in absorbance at 340 nm.[10]

-

Transcreener ADP Assay : A fluorescence polarization-based assay that detects the ADP produced.[22]

-

-

-

Data Analysis :

-

Measure the signal (absorbance or fluorescence) and calculate the percentage of Hsp90 ATPase activity relative to the vehicle control.

-

Determine the IC50 value of the inhibitor by plotting the percentage of activity against the inhibitor concentration.

-

Conclusion

Benzenoid ansamycins represent a compelling class of antitumor agents with a well-defined mechanism of action centered on the inhibition of Hsp90. Their ability to induce the degradation of a wide array of oncoproteins leads to the simultaneous disruption of multiple signaling pathways critical for cancer cell survival and proliferation. The quantitative data from both in vitro and in vivo studies underscore their potent anticancer activity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising class of therapeutic compounds. Further research focusing on optimizing their therapeutic index and exploring combination strategies will be crucial in realizing the full clinical potential of benzenoid ansamycins in the fight against cancer.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. benchchem.com [benchchem.com]

- 3. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. cusabio.com [cusabio.com]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 13. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 21. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

Macbecin: A Dual-Action Ansamacrolide with Anticancer Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Macbecin, a member of the ansamycin family of natural products, has emerged as a promising candidate for anticancer therapy. This technical guide provides a comprehensive overview of this compound's multifaceted mechanism of action, focusing on its roles as a potent inhibitor of Heat Shock Protein 90 (Hsp90) and as an upregulator of Major Histocompatibility Complex Class I (MHC-I) expression. This document details the preclinical data supporting its therapeutic potential, provides in-depth experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a central focus of oncological research. Natural products have historically been a rich source of therapeutic leads, and the ansamycin class of macrolactams has yielded several compounds with significant biological activity. This compound, originally isolated from an actinomycete, has demonstrated potent antitumor and cytocidal activities.[1] This guide explores the two primary avenues of this compound's anticancer effects: this compound I as an Hsp90 inhibitor and this compound II as a modulator of tumor immunogenicity.

Mechanism of Action: Hsp90 Inhibition by this compound I

This compound I is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell proliferation and survival.[2][3] By binding to the ATP-binding site in the N-terminal domain of Hsp90, this compound I disrupts the chaperone's function, leading to the degradation of these client proteins and subsequent cell growth inhibition and apoptosis.[2][4]

Binding Affinity and ATPase Inhibition

This compound I exhibits a strong binding affinity for Hsp90 and effectively inhibits its ATPase activity.[5][6] Quantitative analysis has shown that this compound I compares favorably to the well-characterized Hsp90 inhibitor, geldanamycin.[5][6]

| Parameter | This compound I | Geldanamycin | Reference |

| IC50 (ATPase Assay) | 2 µM | 7 µM | [2][6] |

| Kd (Binding Affinity) | 0.24 µM | 1.2 µM | [5][6] |

Downstream Effects on Hsp90 Client Proteins

Inhibition of Hsp90 by this compound I leads to the proteasomal degradation of key oncogenic client proteins. Studies in the DU145 prostate cancer cell line have demonstrated the degradation of ErbB2 and cRaf1 following this compound I treatment.[2][6] This degradation is accompanied by an upregulation of the co-chaperone Hsp70, a characteristic cellular response to Hsp90 inhibition.[2][6]

Signaling Pathway

The inhibition of Hsp90 by this compound I initiates a cascade of events leading to cancer cell death.

Mechanism of Action: MHC-I Upregulation by this compound II

This compound II has been identified as a potent upregulator of MHC-I expression on the surface of cancer cells.[7][8] This is a significant finding as downregulation of MHC-I is a common mechanism by which tumors evade immune surveillance. By restoring MHC-I expression, this compound II can enhance the presentation of tumor antigens to CD8+ T cells, thereby sensitizing the cancer cells to immune-mediated killing.[4][9]

Potentiation of Immunotherapy

The upregulation of MHC-I by this compound II has been shown to synergize with immunotherapies, including immune checkpoint inhibitors like anti-PD-1 antibodies and cancer vaccines.[7][8] This combination therapy leads to reduced tumor growth and metastasis in preclinical models.[7] Mechanistically, this compound II appears to rescue MHC-I from lysosomal degradation, leading to its increased surface expression.[8]

Signaling and Immune Response

This compound II's activity enhances the anticancer immune response.

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Molecular characterization of this compound as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy | EMBO Molecular Medicine [link.springer.com]

- 5. MHC-I upregulation by this compound II in the solid tumors potentiates the effect of active immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]